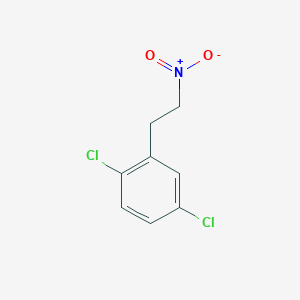

1,4-Dichloro-2-(2-nitroethyl)benzene

Description

Contextualization of Nitroaromatic and Haloaromatic Scaffolds in Chemical Synthesis

Nitroaromatic and haloaromatic compounds are foundational pillars in the edifice of modern organic synthesis. scispace.comrsc.org Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are integral to numerous industrial processes. nih.gov The powerful electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic substitution and activating it for nucleophilic aromatic substitution. mdpi-res.comnumberanalytics.com This property is extensively exploited in the synthesis of dyes, polymers, pesticides, and explosives. nih.govnumberanalytics.com

Similarly, haloaromatic scaffolds, which contain one or more halogen atoms bonded to an aromatic ring, are indispensable synthetic intermediates. Halogens, particularly chlorine, can act as versatile leaving groups in nucleophilic substitution reactions and are key components in cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net In medicinal chemistry, the incorporation of halogen atoms can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov

The combination of these two scaffolds in a single molecule, such as in 1,4-Dichloro-2-(2-nitroethyl)benzene, creates a multifunctional platform. The dichloro-substituted ring provides sites for further functionalization, while the nitro group on the ethyl side chain introduces a distinct mode of reactivity, offering chemists a powerful and versatile tool for constructing complex target molecules.

Significance of the 2-(2-nitroethyl)benzene Moiety in Synthetic Design

The 2-(2-nitroethyl)benzene moiety is a key structural element that imparts significant synthetic utility to the parent molecule. ontosight.ai The reactivity of this group is multifaceted, primarily centered around the versatile chemistry of the nitro group. mdpi.com

One of the most important transformations is the reduction of the nitro group to a primary amine (-NH₂). numberanalytics.com This conversion is a cornerstone of synthetic organic chemistry, as aromatic and aliphatic amines are precursors to a vast array of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.com

Furthermore, the nitro group activates the adjacent carbon-carbon double bond in related nitroalkenes, making them excellent Michael acceptors for the formation of new carbon-carbon bonds. mdpi.com The nitro group itself can also act as a good leaving group in certain reactions, enabling the synthesis of polyfunctionalized compounds. mdpi.com The versatility of the nitroethyl group makes it a valuable synthon, providing a pathway to introduce nitrogen-containing functionalities and to construct complex molecular frameworks. ontosight.aichemistry-chemists.com

Historical and Contemporary Academic Research Trajectories for Related Chemical Architectures

The study of aromatic nitro compounds has a rich history, dating back to the 19th century with the first synthesis of nitrobenzene. numberanalytics.com Historically, research was heavily focused on their application in the production of explosives, such as trinitrotoluene (TNT), and as vital precursors for the burgeoning dye industry. scispace.com This industrial importance drove the development of various nitration methods, which have been refined over more than 150 years. nih.govresearchgate.net

In recent decades, the focus of research has shifted towards the application of nitro compounds in more elaborate and fine-tuned organic synthesis. nih.govscispace.com Contemporary research explores their role as versatile intermediates in the synthesis of complex natural products and biologically active molecules. uts.edu.au The development of new synthetic methodologies, including asymmetric and organocatalytic reactions involving nitroalkanes, highlights the ongoing innovation in this field. mdpi.com

Current academic trajectories are also investigating the unique electronic properties of nitroaromatic compounds for applications in materials science, such as the development of novel optical and electronic materials. mdpi-res.com The synthesis of functionalized nitroethylbenzenes, like 1,4-Dichloro-2-(2-nitroethyl)benzene, is part of this modern push to create highly functionalized building blocks for a diverse range of chemical applications, from drug discovery to the creation of advanced materials. oecd.org

Interactive Data Tables

Table 1: Properties of 1,4-Dichloro-2-(2-nitroethyl)benzene

| Property | Value |

| CAS Number | 1017081-92-3 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

Mechanistic Insights into 1,4-Dichloro-2-(2-nitroethyl)benzene Transformations Remain Largely Unexplored

The provided outline requests a detailed analysis that presupposes a body of experimental and theoretical data specific to 1,4-dichloro-2-(2-nitroethyl)benzene. However, the information necessary to populate the requested sections—such as substituent directing effects, competitive reaction pathways, SNAr mechanisms, and the influence of the nitroethyl group—could not be located.

General principles of organic chemistry allow for predictions about the compound's reactivity. For instance, the dichlorinated benzene (B151609) core is expected to be deactivated towards electrophilic aromatic substitution. The directing effects would be a complex interplay between the ortho-, para-directing chloro substituents and the electronic influence of the 2-nitroethyl group. This side chain, featuring an electron-withdrawing nitro group on the beta-carbon, would exert an inductive effect on the aromatic ring, but its precise impact on reaction rate and regioselectivity has not been documented.

Similarly, for nucleophilic aromatic substitution (SNAr), the reactivity of the chlorine atoms is contingent on activation by electron-withdrawing groups. In 1,4-dichloro-2-(2-nitroethyl)benzene, the nitro group is insulated from the aromatic ring by an ethyl bridge, preventing the strong resonance-based activation that is observed when a nitro group is directly attached ortho or para to a leaving group. wikipedia.orglibretexts.orglibretexts.org Consequently, any activating effect from the nitroethyl substituent would be significantly attenuated, and specific studies would be required to quantify this impact.

The reactivity of the 2-nitroethyl side chain itself can be hypothesized based on known reactions of similar structures. The benzylic hydrogens (on the carbon attached to the ring) could be susceptible to radical-mediated reactions such as oxidation or bromination. msu.eduopenstax.org The nitro group could also undergo reduction to form an aminoethyl group. msu.edu However, without specific experimental data for 1,4-dichloro-2-(2-nitroethyl)benzene, any discussion would remain purely speculative.

Due to the absence of specific research findings for 1,4-dichloro-2-(2-nitroethyl)benzene, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The available information focuses on isomers and related principles, which cannot be directly extrapolated to fulfill the specific requirements of the prompt without dedicated mechanistic studies on the compound .

Properties

Molecular Formula |

C8H7Cl2NO2 |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

1,4-dichloro-2-(2-nitroethyl)benzene |

InChI |

InChI=1S/C8H7Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2 |

InChI Key |

IYFZXYBSQIXQAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC[N+](=O)[O-])Cl |

Origin of Product |

United States |

Mechanistic Investigations of 1,4 Dichloro 2 2 Nitroethyl Benzene Transformations

Reactivity of the Nitroethyl Moiety

Nitro Group Reductions and Subsequent Transformations

The reduction of the nitro group in aliphatic and aromatic compounds is a fundamental transformation in organic chemistry. nih.gov For 1,4-dichloro-2-(2-nitroethyl)benzene, the aliphatic nitro group can be selectively reduced to an amine, which can then undergo further reactions. The reduction process typically proceeds through a series of intermediates. nih.gov

The initial step in the reduction of the nitro group involves the formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the corresponding amine, 2-(2,5-dichlorophenyl)ethylamine. nih.govchemimpex.com This transformation can be achieved using various reducing agents, and the reaction conditions can influence the product distribution.

Subsequent transformations of the resulting 2-(2,5-dichlorophenyl)ethylamine can lead to the formation of cyclic products. For instance, intramolecular cyclization can occur, yielding substituted indoline (B122111) or other heterocyclic systems, depending on the reaction conditions and the presence of catalysts. The versatility of the amino group makes it a key functional handle for the synthesis of a variety of more complex molecules. chemimpex.com

| Step | Intermediate | Transformation |

|---|---|---|

| 1 | Nitroso Compound | R-NO2 → R-NO |

| 2 | Hydroxylamine | R-NO → R-NHOH |

| 3 | Amine | R-NHOH → R-NH2 |

Cycloaddition Reactions Involving the Nitroethyl Group

The nitroethyl group in 1,4-dichloro-2-(2-nitroethyl)benzene can participate in cycloaddition reactions, a class of pericyclic reactions that are powerful tools for the construction of cyclic compounds. The reactivity of the nitroalkene, which can be formed in situ from the nitroethyl group, is influenced by the electron-withdrawing nature of the nitro group.

In the context of [4+2] cycloadditions, also known as Diels-Alder reactions, the nitroalkene can act as a dienophile. The presence of the electron-withdrawing nitro group activates the double bond towards reaction with a conjugated diene. The stereochemistry of the resulting cyclohexene (B86901) derivative is governed by the principles of orbital symmetry.

Theoretical studies on related β-nitrostyrenes in [3+2] cycloaddition reactions indicate that these reactions proceed via a one-step mechanism. chemimpex.com The regioselectivity and stereoselectivity are influenced by the electronic and steric properties of both the nitroalkene and the reacting partner. chemimpex.com

| Reaction Type | Role of Nitroalkene | Product |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Substituted Cyclohexene |

| [3+2] Cycloaddition | Dipolarophile | Five-membered Heterocycle |

Radical Reactions and Mechanistic Elucidation

The presence of both chloro and nitro functional groups in 1,4-dichloro-2-(2-nitroethyl)benzene suggests the potential for radical-mediated transformations. Radical reactions are initiated by the formation of a radical species, which can then propagate through a chain reaction mechanism.

For instance, radical cyclization of related N-arylguanidines and N-arylamidines has been shown to proceed to form benzo[e] chemimpex.comrsc.orgnih.govtriazines. researchgate.net In the case of 1,4-dichloro-2-(2-nitroethyl)benzene, a radical could potentially be generated at the benzylic position or through transformations involving the nitro or chloro groups. Radical inhibition experiments are a common method to probe the involvement of radical intermediates in a reaction mechanism. researchgate.net

The elucidation of these radical pathways often involves a combination of experimental techniques, such as electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates, and computational studies to map out the potential energy surfaces of the radical reactions.

Advanced Mechanistic Studies

To gain deeper insight into the transformation of 1,4-dichloro-2-(2-nitroethyl)benzene, advanced mechanistic studies are employed. These include computational transition state analysis and experimental isotopic labeling studies, which provide detailed information about reaction pathways and intermediates.

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry offers powerful tools for the investigation of reaction mechanisms at a molecular level. Transition state theory is a cornerstone of this approach, allowing for the calculation of the structures and energies of transition states, which are the high-energy species that connect reactants and products.

For the transformations of 1,4-dichloro-2-(2-nitroethyl)benzene, computational models can be used to map the entire reaction coordinate, from reactants through transition states to products. youtube.com This provides a detailed picture of the energy landscape of the reaction and helps to identify the rate-determining step. Methods such as density functional theory (DFT) are commonly used to perform these calculations.

The analysis of the geometric and electronic structure of the transition state can reveal key details about the bonding changes that occur during the reaction, providing a deeper understanding of the reaction mechanism.

| Computational Method | Information Obtained |

|---|---|

| Density Functional Theory (DFT) | Geometries and energies of reactants, products, and transition states |

| Transition State Searching | Identification of the highest energy point along the reaction coordinate |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a transition state connects the desired reactants and products |

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction. By replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), the position of the label in the product can be determined, providing unambiguous evidence for a proposed reaction pathway.

In the study of the transformations of 1,4-dichloro-2-(2-nitroethyl)benzene, deuterium (B1214612) labeling could be used to investigate the mechanism of the nitro group reduction. For example, by using a deuterated reducing agent, the source of the hydrogen atoms added to the nitro group can be determined.

Isotopic labeling has been used to elucidate the mechanism of reactions involving aromatic nitro compounds, such as the hydride transfer from a chloro-compound to a protonated nitro compound. rsc.org Such studies are invaluable for distinguishing between different possible mechanistic pathways and for providing definitive confirmation of a proposed mechanism.

Theoretical and Computational Chemistry of 1,4 Dichloro 2 2 Nitroethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry of molecules like 1,4-dichloro-2-(2-nitroethyl)benzene. By calculating the electron density, DFT methods can identify the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure.

A systematic DFT study would involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to ensure the accuracy of the geometric parameters such as bond lengths, bond angles, and dihedral angles. The results of such a hypothetical calculation would be presented in a table comparing these parameters.

Furthermore, DFT is employed to explore the energy landscape of the molecule. This involves mapping the potential energy as a function of specific geometric parameters, such as the rotation around the C-C bond of the nitroethyl group. This analysis helps in identifying different conformers (stable isomers) and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for 1,4-Dichloro-2-(2-nitroethyl)benzene using DFT (Note: This data is illustrative as specific research for this compound was not found.)

| Parameter | Value (Å or Degrees) |

|---|---|

| C1-C2 Bond Length | 1.39 Å |

| C-Cl Bond Length | 1.74 Å |

| C-N Bond Length | 1.48 Å |

| C-C-N Angle | 119° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into how the molecule will interact with other chemical species. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For 1,4-dichloro-2-(2-nitroethyl)benzene, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitro group and the chlorine atoms would significantly influence the energy and localization of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1,4-Dichloro-2-(2-nitroethyl)benzene (Note: This data is illustrative as specific research for this compound was not found.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -2.1 eV |

Reaction Pathway Simulations and Energetics

Computational chemistry allows for the simulation of chemical reactions, providing a detailed look at the transformation from reactants to products.

Potential Energy Surface Exploration and Transition State Identification

A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a system as a function of its geometry. youtube.com By exploring the PES for a reaction involving 1,4-dichloro-2-(2-nitroethyl)benzene, chemists can identify the most favorable reaction pathways. youtube.com This exploration involves locating stationary points, which include reactants, products, intermediates, and, most importantly, transition states. youtube.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com

Activation Energy Calculations for Key Reactions

Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is crucial for determining the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate. For 1,4-dichloro-2-(2-nitroethyl)benzene, calculating the activation energies for potential reactions, such as nucleophilic aromatic substitution, would provide quantitative predictions of its chemical behavior under various conditions.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities that are constantly in motion. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational flexibility and dynamic behavior of 1,4-dichloro-2-(2-nitroethyl)benzene.

MD simulations would reveal the accessible conformations of the molecule in different environments, such as in a solvent or at various temperatures. This is particularly important for understanding the flexibility of the nitroethyl side chain and how its orientation might influence the molecule's interactions and reactivity. The results of such simulations can be used to generate a conformational landscape, illustrating the relative populations and energies of different conformers.

Electrophilicity and Nucleophilicity Indices of the Compound

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the experimentally or computationally determined electrophilicity and nucleophilicity indices for 1,4-Dichloro-2-(2-nitroethyl)benzene. Therefore, a quantitative data table for this specific compound cannot be presented. However, the theoretical framework used to determine these properties in computational chemistry can be described.

In the realm of theoretical and computational chemistry, Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species. nih.gov Within this framework, several global reactivity indices are used to predict how a molecule will behave in a chemical reaction. These indices include chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N).

The global electrophilicity index (ω) measures the stabilization in energy when a system acquires an additional electronic charge from the environment. researchgate.net It quantifies the propensity of a species to act as an electrophile, or an electron acceptor. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η) through the following equation:

ω = μ² / 2η

Based on the calculated value of ω, molecules can be classified into different categories of electrophilicity. A common scale classifies electrophiles as strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), and weak or marginal (ω < 0.8 eV). researchgate.netresearchgate.net

The global nucleophilicity index (N) , conversely, quantifies the ability of a chemical species to act as a nucleophile, or an electron donor. nih.gov A scale for nucleophilicity has been established by defining tetracyanoethylene (B109619) (TCE), a strong electrophile, as a reference. This allows for the classification of molecules as strong nucleophiles (N > 3.0 eV), moderate nucleophiles (2.0 ≤ N ≤ 3.0 eV), and marginal nucleophiles (N < 2.0 eV). nih.gov

Both the electrophilicity and nucleophilicity of a compound are derived from its electronic chemical potential (μ) and chemical hardness (η) . The chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness measures the resistance of a system to change its electron configuration. scholarsresearchlibrary.com These are typically approximated in terms of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 1,4-Dichloro-2-(2-nitroethyl)benzene, the presence of electron-withdrawing groups—two chlorine atoms and a nitro group—on the benzene (B151609) ring would theoretically contribute to a significant electrophilic character. The nitro group, in particular, is a very strong deactivating group that lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. industrialchemicals.gov.au However, without specific computational studies, the precise values for its electrophilicity and nucleophilicity indices remain undetermined.

Synthesis and Characterization of Derivatives and Analogues

Modifications of the Nitroethyl Side Chain

Alkene, Amine, and Carbonyl Derivatives

The nitro group is a versatile precursor that can be converted into several other functionalities. Reduction of the nitro group provides a direct route to the corresponding primary amine, 2-(2,5-dichlorophenyl)ethanamine. This transformation can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media like tin(II) chloride.

Conversion of the nitroethyl group to a carbonyl functionality, yielding 2,5-dichlorophenylacetaldehyde, can be accomplished through the Nef reaction. This process typically involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis under acidic conditions.

Furthermore, the nitroethyl side chain can be used to form an alkene. Dehydration of the corresponding nitroalkane, often proceeding via an elimination reaction under basic conditions, can yield 1,4-dichloro-2-vinylbenzene. The specific conditions for these transformations determine the efficiency and selectivity of the reaction.

Table 1: Representative Transformations of the Nitroethyl Side Chain

| Starting Functional Group | Target Functional Group | Reaction Type | Typical Reagents |

|---|---|---|---|

| Nitro (-NO₂) | Amine (-NH₂) | Reduction | H₂, Pd/C; SnCl₂/HCl |

| Nitro (-NO₂) | Carbonyl (-CHO) | Nef Reaction | 1. Base (e.g., NaOH) 2. H₂SO₄ |

| Nitro (-NO₂) | Alkene (-CH=CH₂) | Elimination | Strong, non-nucleophilic base |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of 1,4-dichloro-2-(2-nitroethyl)benzene can be approached through asymmetric synthesis, establishing stereocenters with high enantiomeric excess. A key strategy is the asymmetric Henry reaction (nitroaldol reaction) between 2,5-dichlorobenzaldehyde (B1346813) and nitroethane. The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can promote the formation of one enantiomer of the resulting β-nitro alcohol over the other.

Subsequent dehydration of the chiral β-nitro alcohol intermediate would yield a chiral, non-racemic version of 1,4-dichloro-2-(2-nitroethyl)benzene. The stereocontrolled synthesis of related compounds, particularly vicinal diamines, has been successfully developed, highlighting the utility of methods like the aza-Henry reaction for creating stereochemically complex molecules. researchgate.net

Functionalization of the Halogenated Aromatic Ring

The two chlorine atoms on the benzene (B151609) ring present opportunities for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. nobelprize.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions at Chloro-Substituted Positions

Palladium-catalyzed cross-coupling reactions are highly effective for creating new bonds at the sites of the chloro-substituents. researchgate.net Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig amination (using amines) can be employed to substitute the chlorine atoms with a wide array of other functional groups. nobelprize.orglibretexts.org

The reactivity of the two chloro positions (C1 and C4) is not identical. The C1 chloro is ortho to the nitroethyl side chain, while the C4 chloro is meta. Electronic and steric factors will influence which position reacts preferentially. Generally, a judicious choice of palladium catalyst, ligand, base, and reaction conditions is necessary to control the selectivity and achieve high yields. sigmaaldrich.comresearchgate.net For instance, specialized phosphine (B1218219) ligands are often critical for the success of these transformations, enabling reactions even with sterically hindered or electronically deactivated aryl chlorides. libretexts.org

Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C |

| Stille | Organotin compound | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Other Aromatic Functionalization Approaches

Beyond palladium catalysis, other methods can be utilized to functionalize the aromatic ring. Nucleophilic aromatic substitution (SNAr) is a potential pathway, particularly for the chlorine atom activated by an electron-withdrawing group. In the precursor molecule, 1,4-dichloro-2-nitrobenzene, the chloride at C1 (ortho to the nitro group) is readily displaced by nucleophiles. wikipedia.org While the nitroethyl group is less activating than a nitro group, this pathway may still be viable for introducing nucleophiles like alkoxides or amines under specific conditions.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. nih.gov This approach involves using a directing group on the molecule to guide a strong base (like an organolithium reagent) to deprotonate a specific ortho position, creating an organometallic intermediate that can then react with various electrophiles. nih.gov Depending on the directing ability of the substituents, this could provide a route to functionalize the C3 position of the aromatic ring.

Structural Analysis of Derivatives via Advanced Techniques

The definitive structural characterization of newly synthesized derivatives of 1,4-dichloro-2-(2-nitroethyl)benzene relies on a combination of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are used to identify the presence of specific functional groups. researchgate.net For instance, the characteristic stretching frequencies of the nitro group (around 1550 and 1350 cm⁻¹), C-Cl bonds, and any newly introduced functionalities can be readily observed.

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique is invaluable for confirming stereochemistry in chiral analogues. Computational methods, such as Density Functional Theory (DFT), can complement experimental data by predicting molecular geometries and vibrational frequencies. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating these structures. For derivatives of 1,4-dichloro-2-(2-nitroethyl)benzene, this technique provides invaluable insights into molecular geometry, intermolecular interactions, and crystal packing.

A notable analogue, 4-chloro-2-nitro-1-(2-phenylethyl)benzene, has been synthesized and its structure determined by single-crystal X-ray diffraction, offering a model for the types of structural features that can be expected in this class of compounds. researchgate.net The analysis of this analogue reveals key details about the conformation of the substituted benzene ring and the orientation of the side chain.

The detailed crystallographic data for this analogue provides a benchmark for understanding the solid-state structures of other derivatives. Key parameters such as unit cell dimensions, space group, and bond angles are crucial for comparative studies and for developing a comprehensive understanding of structure-property relationships within this family of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H12ClNO2 |

| Formula Weight | 261.70 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.201 (3) |

| b (Å) | 7.3285 (12) |

| c (Å) | 12.974 (4) |

| β (°) | 105.89 (2) |

| Volume (ų) | 1298.6 (5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.338 |

Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the solid-state structure, advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools to investigate the structure, conformation, and dynamics of molecules in solution. For derivatives and analogues of 1,4-dichloro-2-(2-nitroethyl)benzene, techniques such as 2D NMR are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the preferred conformations in a liquid medium.

The ¹H NMR spectrum of a typical derivative would show distinct signals for the aromatic protons and the protons of the nitroethyl side chain. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nature of the nitro group and the chlorine atoms. youtube.com Protons ortho to the nitro group are expected to be the most deshielded, appearing at the lowest field. youtube.comstackexchange.com

Advanced NMR experiments are crucial for confirming these assignments and providing deeper structural insights:

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the ethyl side chain (H-α to H-β) and to identify couplings between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between the nitroethyl side chain and the dichlorobenzene ring by observing correlations from the benzylic protons (H-α) to the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity. For flexible molecules like these derivatives, NOESY can provide crucial information about the preferred solution-state conformation, such as the rotational orientation of the nitroethyl side chain relative to the plane of the aromatic ring.

The combination of these techniques allows for a comprehensive characterization of the molecular structure and conformation in solution, which is often more relevant to the compound's behavior in biological or chemical systems than the solid-state structure alone.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-3 | ~7.8 | ~132 | C-1, C-2, C-4, C-5 |

| H-5 | ~7.6 | ~130 | C-1, C-3, C-4, C-6 |

| H-6 | ~7.5 | ~128 | C-2, C-4, C-5, C-α |

| α-CH₂ | ~3.4 | ~35 | C-2, C-6, C-β |

| β-CH₂ | ~4.8 | ~75 | C-α, NO₂ |

Environmental Behavior and Degradation Pathways

Photodegradation Mechanisms and Environmental Fate

A thorough search of scientific databases and literature reveals no specific studies on the photodegradation of 1,4-Dichloro-2-(2-nitroethyl)benzene. Consequently, there is no available information regarding its stability under UV light or the potential photolytic products and their formation pathways. While nitroaromatic and chlorinated compounds can undergo photodegradation, the specific mechanisms and environmental fate of 1,4-Dichloro-2-(2-nitroethyl)benzene remain uninvestigated.

There is no published research detailing the effects of UV radiation on the stability of 1,4-Dichloro-2-(2-nitroethyl)benzene.

No photolytic degradation products of 1,4-Dichloro-2-(2-nitroethyl)benzene have been identified in the scientific literature, and therefore, their formation pathways have not been described.

Biotransformation and Biodegradation Studies

There is a lack of specific research on the biotransformation and biodegradation of 1,4-Dichloro-2-(2-nitroethyl)benzene. The scientific community has not published studies identifying microbial strains capable of degrading this compound or the metabolic pathways involved.

No studies have been found that investigate or identify any microbially mediated degradation processes for 1,4-Dichloro-2-(2-nitroethyl)benzene.

As there are no available biodegradation studies, no degradation metabolites of 1,4-Dichloro-2-(2-nitroethyl)benzene have been identified or characterized in a non-toxicological context.

Persistence in Environmental Compartments (Soil, Water, Air)

While 1,4-Dichloro-2-(2-nitroethyl)benzene is a known chemical compound, there is a clear and significant gap in the scientific literature concerning its environmental behavior. No peer-reviewed studies were found that address its photodegradation, biotransformation, or persistence in the environment. This lack of data prevents a detailed assessment of its environmental fate and potential impacts. Further research is necessary to understand how this compound behaves in various environmental compartments and the mechanisms by which it may be degraded.

Sorption and Mobility in Environmental Systems

Following a comprehensive search of scientific literature and environmental databases, no specific experimental or modeled data on the sorption and mobility of 1,4-Dichloro-2-(2-nitroethyl)benzene in environmental systems were found. The behavior of a chemical in soil and sediment—including its tendency to adsorb to particles (sorption) or move with water (mobility)—is determined by its unique physicochemical properties.

Key metrics used to quantify this behavior include:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to bind to organic matter in soil or sediment. A high Koc value suggests the compound is likely to be immobile, while a low value suggests it is more likely to move through the soil profile and potentially leach into groundwater.

Soil-Water Distribution Coefficient (Kd): This is a measure of the ratio of a chemical's concentration in the solid phase (soil/sediment) to its concentration in the liquid phase (water) at equilibrium. It is specific to a particular soil or sediment type, as it is influenced by factors such as organic carbon content, clay content, and pH.

Without empirical data for 1,4-Dichloro-2-(2-nitroethyl)benzene, it is not possible to provide specific research findings, quantitative values for Koc or Kd, or to create a data table detailing its environmental mobility. The mobility of related compounds, such as dichlorobenzenes or nitroaromatics, cannot be used as a direct substitute due to differences in chemical structure—specifically the presence and nature of the nitroethyl side chain—which would significantly influence sorption characteristics. Therefore, the potential for this specific compound to leach into groundwater or be transported with eroding soil particles remains unquantified in the available scientific literature.

Applications and Material Science Perspectives

Precursor for Advanced Organic Synthesis

The molecular architecture of 1,4-dichloro-2-(2-nitroethyl)benzene, featuring a dichlorinated benzene (B151609) ring and a nitroethyl side chain, suggests its utility as a versatile precursor in multi-step organic synthesis.

The presence of multiple reactive sites—the aromatic ring susceptible to further substitution, the chlorine atoms which can be replaced via nucleophilic aromatic substitution, and the nitroethyl group which can undergo various transformations—positions this compound as a potential starting material for the construction of complex polycyclic systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocyclic rings. The ethyl chain allows for the formation of six-membered rings through intramolecular cyclization pathways.

While many chlorinated nitroaromatic compounds find use in the agrochemical industry, the specific structure of 1,4-dichloro-2-(2-nitroethyl)benzene could be leveraged for the synthesis of other classes of molecules. The transformation of the nitroethyl group, for instance, could lead to the formation of substituted indoles or other heterocyclic scaffolds that are of interest in pharmaceutical and fine chemical synthesis. The dichloro substitution pattern offers regiochemical control in subsequent synthetic steps.

Potential in Materials Science

The electronic properties imparted by the chloro and nitro groups, combined with the potential for polymerization or incorporation into larger molecular frameworks, suggest possible applications in material science.

The nitroethyl group could potentially be modified to introduce a polymerizable moiety, such as a vinyl group. This would allow 1,4-dichloro-2-(2-nitroethyl)benzene to serve as a functionalized monomer. The presence of chlorine atoms on the aromatic ring would be expected to enhance the thermal stability and flame-retardant properties of the resulting polymers or resins.

Aromatic nitro compounds are known to possess interesting optical and electronic properties, including non-linear optical (NLO) activity. The specific substitution pattern of 1,4-dichloro-2-(2-nitroethyl)benzene could influence its molecular hyperpolarizability. Further synthetic modifications could lead to the development of novel materials for applications in optoelectronics. For instance, reduction of the nitro group to an amine and subsequent derivatization could yield molecules with charge-transfer characteristics suitable for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Future Research Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of nitroaromatic compounds often relies on traditional methods that can be harsh and inefficient. nih.gov A primary avenue for future research is the development of advanced catalytic systems to improve the synthesis of 1,4-Dichloro-2-(2-nitroethyl)benzene. The key synthetic step, often a variation of the Henry reaction or Michael addition involving a nitromethane (B149229) precursor and a substituted benzaldehyde (B42025) or related electrophile, could be significantly optimized.

Future investigations should focus on:

Heterogeneous Catalysts: Designing solid-supported catalysts, such as functionalized zeolites or metal-organic frameworks (MOFs), could offer enhanced reactivity, selectivity, and easier separation from the reaction mixture, contributing to greener chemical processes. Research into catalysts like Al2O3-SiO2 composites or nano-sized metal oxides has shown promise for similar condensation reactions and could be adapted. researchgate.net

Phase-Transfer Catalysis (PTC): For reactions involving immiscible reactants, PTC systems using agents like tetrabutylammonium (B224687) bromide (TBAB) or crown ethers can dramatically increase reaction rates and yields. researchgate.net Exploring novel PTC systems could overcome solubility issues and facilitate the reaction between the hydrophilic nitroalkane and the lipophilic dichlorinated aromatic precursor.

Asymmetric Catalysis: For potential applications in pharmaceuticals or agrochemicals, the development of chiral catalysts to control the stereochemistry of the nitroethyl side chain would be a significant advancement. This would allow for the synthesis of enantiomerically pure forms of the compound, which may exhibit enhanced biological activity.

| Catalyst Type | Potential Advantages for Synthesis | Research Focus |

| Heterogeneous Catalysts | Recyclability, ease of separation, improved stability | Functionalized zeolites, MOFs, nano-sized metal oxides |

| Phase-Transfer Catalysts | Increased reaction rates, overcomes solubility issues | Novel quaternary ammonium (B1175870) salts, crown ethers |

| Asymmetric Catalysts | Production of enantiomerically pure compounds | Chiral ligands, organocatalysts |

Exploration of Unconventional Reaction Pathways and Mechanisms

Moving beyond traditional batch reactors and thermal heating, future research can explore non-conventional energy sources and reaction media to drive the synthesis of 1,4-Dichloro-2-(2-nitroethyl)benzene more efficiently. ekb.eg These methods often lead to faster reaction times, higher yields, and improved selectivity. ekb.eg

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction time and the suppression of side products.

Sonochemistry: The use of ultrasound can create localized high-pressure and high-temperature spots through acoustic cavitation, promoting reaction rates and yields in various organic transformations.

Mechanochemistry: Solid-state synthesis through ball milling avoids the use of bulk solvents, aligning with the principles of green chemistry. This approach could be particularly useful for condensation reactions leading to the target compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for handling potentially hazardous intermediates, and easier scalability compared to batch processes.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, which can accelerate the development of new synthetic methods. nih.govmdpi.com For 1,4-Dichloro-2-(2-nitroethyl)benzene, computational approaches can guide experimental work in several ways.

Future computational studies could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms, determine transition state energies, and predict the regioselectivity of reactions on the dichlorinated benzene (B151609) ring. nih.gov This can help in selecting the most appropriate starting materials and reaction conditions to favor the desired isomer.

Catalyst Design: Computational modeling can be employed to design catalysts with optimal activity and selectivity. By simulating the interaction between the catalyst, substrates, and intermediates, researchers can identify key structural features that enhance catalytic performance.

Predicting Degradation Pathways: Understanding the stability and potential degradation pathways of the compound is crucial for environmental applications. Computational analysis can predict how the molecule might break down under various conditions, aiding in the design of remediation strategies. mdpi.com

Sustainable Synthesis and Environmental Remediation Strategies

Given that chlorinated nitroaromatic compounds are often persistent environmental pollutants, developing sustainable synthesis routes and effective remediation strategies is paramount. nih.govresearchgate.net This class of compounds is known for its resistance to biodegradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. nih.govresearchgate.net

Future research should prioritize:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or biomass-derived solvents can significantly reduce the environmental footprint of the synthesis process. ekb.eg

Bioremediation and Mycoremediation: Investigating the use of microorganisms (bacteria, fungi) to degrade 1,4-Dichloro-2-(2-nitroethyl)benzene is a critical research area. mdpi.com Studies have shown that certain fungi, such as Caldariomyces fumago, are effective at degrading other halogenated nitroaromatic compounds and can significantly reduce their toxicity. mdpi.com Identifying or engineering microbes that can utilize this compound as a carbon or nitrogen source could lead to effective, eco-friendly cleanup technologies for contaminated sites. researchgate.netmdpi.com

Advanced Oxidation Processes: Research into methods like ozonation or Fenton reactions could offer chemical routes to break down the recalcitrant molecule into less harmful substances. researchgate.net

| Remediation Strategy | Mechanism | Potential Outcome |

| Mycoremediation | Fungal enzymatic degradation (e.g., by Caldariomyces fumago) | Dehalogenation and detoxification of the compound. mdpi.com |

| Bioremediation | Bacterial metabolism using the compound as a carbon/nitrogen source | Mineralization into CO2, water, and inorganic salts. mdpi.com |

| Advanced Oxidation | Generation of highly reactive hydroxyl radicals | Chemical breakdown of the aromatic ring structure. researchgate.net |

Integration with Emerging Fields of Chemical Research

The functional groups present in 1,4-Dichloro-2-(2-nitroethyl)benzene make it a versatile building block for integration into various cutting-edge fields of chemical research.

Promising directions for exploration include:

Materials Science: The nitro group is a well-known electron-accepting moiety. This property could be exploited in the design of novel organic electronic materials. For instance, derivatives could be investigated for use in organic field-effect transistors (OFETs) or as components in fluorescent sensors for detecting other chemical species, including explosives. acs.org

Medicinal Chemistry: Nitroaromatic compounds are scaffolds for a wide range of biologically active molecules, including antibacterial, antiparasitic, and antineoplastic agents. nih.gov The target compound serves as a potential precursor for synthesizing novel drug candidates. For example, 1,4-dichloro-2-nitrobenzene, a related precursor, is used to synthesize agents against trypanosomal and leishmanial diseases. fishersci.ca The nitroethyl group can be reduced to an aminoethyl group, a common pharmacophore.

Agrochemicals: Halogenated nitroaromatics are foundational structures in many pesticides and herbicides. nih.gov Research could focus on synthesizing derivatives of 1,4-Dichloro-2-(2-nitroethyl)benzene to screen for novel herbicidal or fungicidal activity, potentially leading to more effective crop protection agents.

Q & A

Q. What synthetic methodologies are most effective for preparing 1,4-dichloro-2-(2-nitroethyl)benzene, and how can reaction conditions be optimized?

A common approach involves nitroalkylation of substituted chlorobenzenes. For example, nucleophilic substitution on 1,4-dichloro-2-nitrobenzene (a structurally related compound) with nitroethyl groups can be achieved using anhydrous DMF as a solvent and potassium carbonate (K₂CO₃) as a base to deprotonate intermediates . Reaction optimization may include:

- Temperature control (e.g., 20–60°C to balance reactivity and side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).

- Monitoring via TLC or HPLC to track nitroethyl group incorporation.

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize 1,4-dichloro-2-(2-nitroethyl)benzene?

- ¹H/¹³C NMR : Identify aromatic protons (δ ~6.5–7.5 ppm for dichlorobenzene) and nitroethyl protons (δ ~4.0–4.5 ppm for CH₂NO₂). Coupling patterns distinguish substitution positions .

- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ for C₈H₆Cl₂NO₂ at m/z 235.9804) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Solubility : Likely soluble in chlorinated solvents (CH₂Cl₂) and polar aprotic solvents (DMF, DMSO) based on analogs like 1,4-dichloro-2-nitrobenzene .

- Stability : Nitro groups may decompose under prolonged UV exposure or strong reducing agents. Store in amber vials at –20°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to predict electronic properties or reaction pathways for this compound?

DFT calculations (e.g., B3LYP hybrid functional) can:

Q. What strategies resolve contradictions between experimental data and computational models for this compound’s reactivity?

- Iterative refinement : Adjust DFT parameters (e.g., exact-exchange ratios) to match experimental kinetics .

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for structural validation, cyclic voltammetry for redox behavior) .

- Error analysis : Quantify uncertainties in computational solvation models or experimental measurement limits (e.g., ±2 kcal/mol in thermochemical data) .

Q. How can degradation pathways of 1,4-dichloro-2-(2-nitroethyl)benzene be analyzed in environmental or biological systems?

- Chromatographic methods : Use GC-MS or LC-HRMS to identify breakdown products (e.g., chlorinated nitroalkanes or benzaldehyde derivatives) .

- Isotopic labeling : Track ¹³C/²H isotopes in the nitroethyl group to elucidate cleavage mechanisms .

- Toxicity assays : Combine degradation studies with microbial viability tests to assess ecotoxicological impacts .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.